molecular formula C20H15Cl2NO2 B3439010 2-(2,4-dichlorophenoxy)-N,N-diphenylacetamide

2-(2,4-dichlorophenoxy)-N,N-diphenylacetamide

Cat. No.: B3439010
M. Wt: 372.2 g/mol
InChI Key: PYZJCMWAOWYQKL-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N,N-diphenylacetamide is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of two chlorine atoms attached to the phenoxy group and two phenyl groups attached to the acetamide moiety. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N,N-diphenylacetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with N,N-diphenylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride intermediate. This intermediate is then reacted with N,N-diphenylamine to yield the desired product.

Reaction Conditions:

    Step 1: 2,4-Dichlorophenoxyacetic acid is treated with thionyl chloride or phosphorus oxychloride to form the acyl chloride intermediate.

    Step 2: The acyl chloride intermediate is then reacted with N,N-diphenylamine in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N,N-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Substitution reactions are typically carried out using nucleophiles such as sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N,N-diphenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

2-(2,4-Dichlorophenoxy)-N,N-diphenylacetamide can be compared with other similar compounds such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.

    N,N-Diphenylacetamide: A related compound with similar amide functionality but lacking the phenoxy group.

    2,4-Dichlorophenoxy-N-phenylacetamide: A compound with similar phenoxy and acetamide groups but different substitution patterns.

Uniqueness:

  • The presence of both 2,4-dichlorophenoxy and N,N-diphenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO2/c21-15-11-12-19(18(22)13-15)25-14-20(24)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZJCMWAOWYQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.